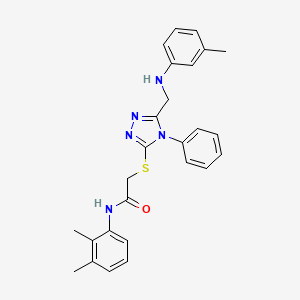
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an ethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with furan-2-ylmethanol under acidic conditions to form the intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-chloro-4-aminophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods for reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(2-Fluoro-4-nitrophenyl)furan-2-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine.
1-(5-(2-Bromo-4-nitrophenyl)furan-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone is unique due to the presence of the chloro and nitro groups, which confer specific chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups make the compound versatile for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H8ClNO4 |
|---|---|
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO4/c1-7(15)11-4-5-12(18-11)9-3-2-8(14(16)17)6-10(9)13/h2-6H,1H3 |
InChI-Schlüssel |
UVXZKBUEZURAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


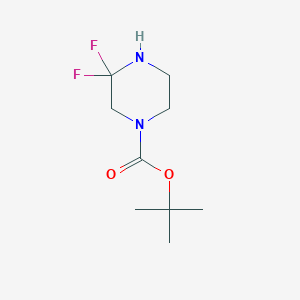
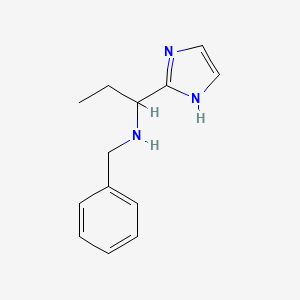
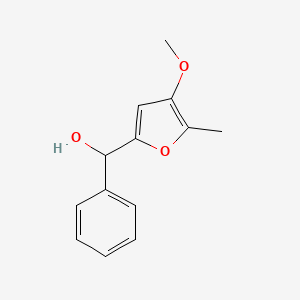
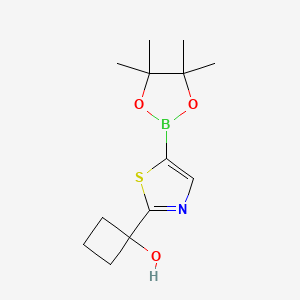
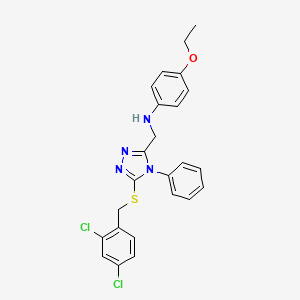
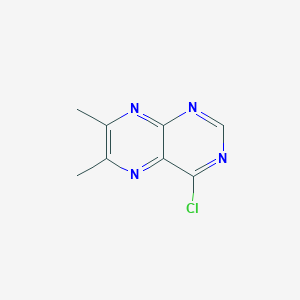
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)


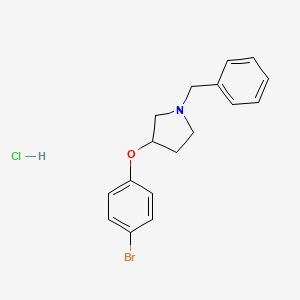

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
